molecular formula C14H15N3OS B5798194 N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5798194
M. Wt: 273.36 g/mol
InChI Key: JYVZSAPPEFXKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as MPTA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation. In

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments is that it has been extensively studied and characterized, which makes it a well-established tool for studying various biological processes. However, one of the limitations of using N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One area of research is to further explore the mechanism of action of N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide and to identify the specific signaling pathways that are targeted by the compound. Another area of research is to explore the potential of N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide as a therapeutic agent for the treatment of other diseases, such as neurodegenerative diseases and infectious diseases. Finally, there is a need for further research to optimize the synthesis and purification methods for N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, which could make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves the reaction of 4-methyl-2-pyrimidinethiol with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been studied extensively for its potential as a therapeutic agent for the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has also been studied for its potential as a treatment for diabetes and inflammation.

properties

IUPAC Name

N-(4-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-3-5-12(6-4-10)17-13(18)9-19-14-15-8-7-11(2)16-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVZSAPPEFXKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

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